N-(4-氟苯基)-1-吡咯烷硫代甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

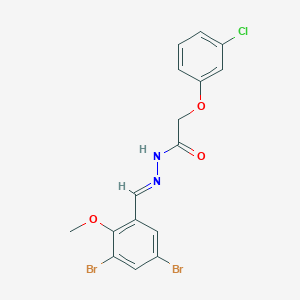

N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound of interest in various fields due to its unique structure and properties. It belongs to a class of compounds that exhibit a range of biological activities and have potential applications in medicinal chemistry and materials science. The synthesis and characterization of compounds related to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide are critical for understanding their chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, nucleophilic substitution reactions, and ester hydrolysis, highlighting the complexity and versatility in forming these compounds. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized via a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013). Similarly, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, demonstrating a high-yield synthetic method (Zhou et al., 2021).

Molecular Structure Analysis

The crystal structure and molecular conformations of these compounds have been extensively studied using single crystal X-ray diffraction data. The analyses reveal that these molecules often exhibit planar structures with specific conformations for pyrrolidine rings and are stabilized by various intermolecular interactions, including hydrogen bonds and ᴨ-ᴨ interactions (Sharma et al., 2013).

科学研究应用

药物化学应用

- 与N-(4-氟苯基)-1-吡咯烷硫代甲酰胺结构相似的化合物已被发现是多种激酶的有效且选择性抑制剂,显示出作为癌症治疗中治疗剂的希望。例如,探索了取代的N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺对Met激酶的有效且选择性抑制,在临床前模型中显示出显着的肿瘤停滞(格雷琴·M·施罗德等,2009)。

- 另一个感兴趣的领域是新型抗癌剂的开发。吡唑衍生物,包括与N-(4-氟苯基)-1-吡咯烷硫代甲酰胺相似的结构,已被设计和评估了它们对各种癌细胞系的细胞毒性,显示出作为潜在抗癌剂的有希望的结果(Raquib Alam 等,2016)。

材料科学应用

- 在材料科学领域,探索此类化合物在制造新型传感器和成像剂方面的潜力。例如,吡咯烷受限联吡啶-苝酰偶联物已被合成并评估为基于内部电荷转移机制的金属离子的选择性化学传感器(D. Maity & T. Govindaraju,2010)。

生化应用

- 在生化方面,相关化合物已被用于开发分子成像探针,用于研究阿尔茨海默病等疾病中大脑的生化。与N-(4-氟苯基)-1-吡咯烷硫代甲酰胺结构相关的化合物已被用作选择性血清素1A (5-HT1A) 分子成像探针,并结合正电子发射断层扫描 (PET) (V. Kepe 等,2006)。

作用机制

安全和危害

属性

IUPAC Name |

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDGTYCVRPYQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)